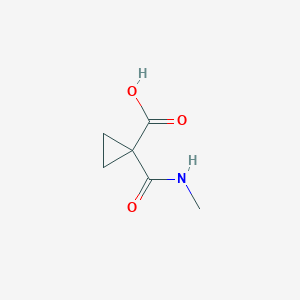

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-4(8)6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKJJVGESBQQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250809-34-7 | |

| Record name | 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a cyclopropane ring with a methylcarbamoyl group and a carboxylic acid functional group. Its unique structure contributes to its interactions with biological targets, influencing various metabolic pathways.

Enzyme Interaction

Research indicates that this compound can bind to specific enzymes, thereby influencing their activity. This binding capacity is crucial for understanding the compound's mechanism of action within biological systems. The compound has shown potential in selectively inhibiting certain enzymes involved in metabolic processes, which could lead to therapeutic applications against various diseases.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on enzymes related to metabolic pathways. For instance, it has been observed to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory responses. The inhibition of COX enzymes suggests potential anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .

Study on Enzyme Inhibition

In a study evaluating the effects of this compound on enzyme activity, researchers found that varying concentrations of the compound led to dose-dependent inhibition of COX enzymes. The study utilized an MTT assay to assess cell viability and enzyme activity, revealing significant reductions in enzyme function at higher concentrations of the compound.

| Concentration (µM) | % Inhibition of COX |

|---|---|

| 10 | 15% |

| 50 | 35% |

| 100 | 60% |

This table summarizes the observed inhibition rates, indicating that higher doses correlate with increased inhibition of COX activity.

Toxicity Assessment

Toxicity studies conducted using QSAR models predicted that this compound falls within a non-toxic classification (class 5), suggesting it may have a favorable safety profile for potential therapeutic use .

The mechanism by which this compound exerts its biological effects involves modulation of enzyme activity through competitive or non-competitive inhibition. The compound’s structural features allow it to mimic substrates or bind at active sites on enzymes, altering their functionality and influencing metabolic pathways critical for disease progression.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Recent studies have indicated that MCCCA exhibits significant antimicrobial properties. Its structure allows it to interact effectively with bacterial cell walls, potentially disrupting their integrity and leading to cell death. Research has shown that compounds with similar structures can serve as effective inhibitors against various pathogens, suggesting that MCCCA may also possess similar capabilities .

2. Agricultural Enhancements

MCCCA is being investigated for its role in enhancing plant stress resistance. Specifically, it has been studied as a potential agent to improve the resilience of crops like maize against environmental stressors such as drought and pathogens. The application of MCCCA may promote beneficial plant-bacteria interactions, enhancing nutrient uptake and overall plant health .

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Microbiology explored the antimicrobial effects of MCCCA analogs against common agricultural pathogens. The results demonstrated that these compounds significantly reduced pathogen viability in vitro, suggesting potential for developing new agricultural fungicides or bactericides .

Case Study 2: Plant Stress Resistance

In another investigation focused on maize cultivation, researchers applied MCCCA to assess its efficacy in inducing stress tolerance. The study found that treated plants exhibited improved growth metrics and increased resistance to drought conditions compared to untreated controls. This suggests that MCCCA could be utilized as a natural growth enhancer in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Key Research Findings

- ACC (1-Aminocyclopropane-1-carboxylic acid): A well-studied ethylene precursor in plants, ACC’s metabolism involves ACC synthase (ACS) and ACC oxidase (ACO). It regulates fruit ripening and stress responses .

- This compound : Unlike ACC, its amide group reduces polarity, favoring membrane permeability. It is explored as a building block in protease inhibitors due to cyclopropane’s rigidity .

- 1-(Thiophen-2-ylmethyl) derivative : The thiophene moiety enhances interactions with hydrophobic enzyme pockets, as seen in antiviral studies .

- Boc-protected analog : Used in peptide synthesis for temporary amine protection, enabling selective deprotection under mild acidic conditions .

Physicochemical Properties

- Solubility : Carboxylic acid groups enhance water solubility (e.g., ACC: ~10 mg/mL), while bulky substituents (e.g., dimethylcarbamoyl) reduce it.

- Acidity : The carboxylic acid (pKa ~2.5) dominates acidity, but electron-donating groups (e.g., methoxy) lower pKa further .

- Lipophilicity : LogP values range from -0.5 (ACC) to 1.8 (dimethylcarbamoyl derivative) , influencing bioavailability .

Preparation Methods

Direct Amidation of Cyclopropane Carboxylic Acid Derivatives

One common approach is the amidation of cyclopropane-1-carboxylic acid or its esters with methylamine or methylcarbamoyl precursors.

- Starting from dimethyl trans-cyclopropane-1,2-dicarboxylate, reaction with methylamine derivatives under heating in sealed tubes leads to racemic amido esters.

- The reaction typically proceeds at temperatures near the boiling point of the amine for extended periods (20–60 hours).

- Post-reaction, acidification and organic extraction are used to isolate the amido ester.

- Purification is achieved by flash column chromatography with solvents like n-hexane/ethyl acetate.

- Subsequent hydrolysis of esters yields the corresponding carboxylic acid derivatives bearing the methylcarbamoyl group.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidation | Dimethyl trans-cyclopropane-1,2-dicarboxylate + methylamine, sealed tube, heat | ~50% | Reaction time varies by amine |

| Hydrolysis | Acidic aqueous workup and extraction | - | Converts esters to carboxylic acids |

| Purification | Flash chromatography (n-hexane/ethyl acetate) | - | Isolates pure amido esters |

This method is detailed in the synthesis of racemic amido esters and carbamates derived from trans-cyclopropane-1,2-dicarboxylic acid derivatives.

Cyclopropanation of Methacrylic Acid Derivatives Followed by Functional Group Transformation

Another industrially relevant method involves cyclopropanation of methacrylic acid or its derivatives:

- Methacrylic acid esters, nitriles, or amides are reacted with trihalides in alkaline medium to form 2,2-geminal dihalide cyclopropane intermediates.

- These intermediates undergo reductive dehalogenation using sodium metal or other reducing agents to yield methyl cyclopropyl esters, nitriles, or amides.

- Subsequent hydrolysis and acidification steps convert these intermediates into 1-methylcyclopropanecarboxylic acid derivatives.

- Methylcarbamoyl groups can be introduced by amidation or carbamoylation of these intermediates.

- Raw materials like methacrylic acid derivatives are commercially available and inexpensive.

- Mild reaction conditions and straightforward operations.

- High purity of final products.

- Some methods require hazardous reagents such as diazomethane or tributyltin hydride, limiting scalability.

- Multi-step reactions with moderate yields in some cases.

Summary of Methods:

| Method No. | Starting Material | Key Reaction | Notes on Industrial Viability |

|---|---|---|---|

| 1 | 5-Chloro-3-methylpentanone-2 | Intramolecular ring closure + bromoform reaction | Raw materials hard to obtain; moderate yield |

| 2 | 2,2-Dichloro-1-methyl-1-phenylcyclopropane | Dechlorination + ozonation | Low yield; ozonation limits scale-up |

| 3 | Methyl 2,2-dibromo-1-methylcyclopropylformate | Tributyltin hydride reduction | Multiple steps; tributyltin hydride limits use |

| 4 | 4-Methyl-2,6-di-tert-butyl cyclopropylcarboxylate | Methylation + hydrolysis | Raw material availability issues; tert-butyllithium use limits scale-up |

| 5 | Methacrylonitrile | Diazomethane cyclopropanation + hydrolysis | Use of diazomethane limits industrial use |

| 6 | r-Butyrolactone | Methylation + intramolecular ring closure + hydrolysis | Long steps; low yield limits use |

This classification is based on a comprehensive patent review and industrial process analysis.

Advanced Catalytic C–H Activation and Decarboxylative Functionalization

Recent research has demonstrated the use of palladium-catalyzed ligand-enabled asymmetric C–H activation combined with decarboxylative cross-coupling to access cyclopropane derivatives with precise stereochemical control.

- Starting from simple carboxylic acid building blocks, the method enables modular synthesis of vicinally functionalized cyclopropanes.

- The residual carboxylate group directs the C–H activation step, allowing for selective functionalization.

- Subsequent decarboxylative cross-coupling introduces diverse substituents, including carbamoyl groups.

- This approach allows access to enantiopure 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid derivatives.

- The method is amenable to rapid diversification and has been applied to medicinally relevant compounds.

| Parameter | Details |

|---|---|

| Catalyst | Pd-based with chiral ligands |

| Reaction type | Directed C–H activation + decarboxylative cross-coupling |

| Substrate scope | Alkyl carboxylic acids, including cyclopropane derivatives |

| Stereocontrol | High enantiomeric excess achievable |

| Functional group tolerance | Esters, boronic esters, alkynes, pyridines |

| Industrial relevance | Potential for streamlined synthesis of pharmaceutical intermediates |

This method represents a significant advancement in the stereocontrolled synthesis of cyclopropane carboxylic acid derivatives and their carbamoyl analogs.

Comparative Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reactions | Advantages | Limitations | Industrial Suitability |

|---|---|---|---|---|---|

| Direct Amidation of Esters | Dimethyl trans-cyclopropane dicarboxylate | Amidation with methylamine | Straightforward, moderate yield | Long reaction times, racemic | Suitable for lab-scale synthesis |

| Cyclopropanation of Methacrylic Derivatives | Methacrylic acid esters, nitriles, amides | Cyclopropanation + dehalogenation | Readily available materials, mild conditions | Some hazardous reagents, multi-step | Potential for scale-up with optimization |

| Pd-Catalyzed C–H Activation + dCC | Simple carboxylic acids | Directed C–H activation + cross-coupling | High stereocontrol, modular synthesis | Requires specialized catalysts | Promising for pharmaceutical synthesis |

Notes and Recommendations for Researchers

- The choice of method depends on the desired scale, stereochemical purity, and available infrastructure.

- For enantiopure compounds, advanced catalytic methods offer superior control.

- Industrial production favors methods avoiding hazardous reagents like diazomethane and tributyltin hydride.

- Optimization of reaction times and purification steps is critical for yield improvement.

- Comprehensive characterization (NMR, MS, HPLC) is essential to confirm product identity and purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid?

- Methodological Answer : Cyclopropanation reactions are central to synthesizing this compound. A common approach involves reacting alkenes with carbenes or carbenoid reagents to form the cyclopropane ring. For example, diazo compounds can generate carbenes under catalytic conditions (e.g., Rh(II) catalysts). The methylcarbamoyl group can be introduced via amidation of the cyclopropane-carboxylic acid precursor using methylamine derivatives. Post-synthetic purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclopropane ring (characteristic δ 1.2–2.0 ppm for cyclopropane protons) and carbamoyl group (amide proton δ 6.5–8.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, with retention time matched to standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO for the target compound).

Q. What stability considerations are critical for handling this compound in aqueous or biological buffers?

- Methodological Answer : Stability studies under varying pH (2–10), temperature (4–37°C), and light exposure should be conducted. Monitor degradation via HPLC and track carboxylic acid protonation states using UV spectroscopy. Lyophilization is recommended for long-term storage to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can researchers identify and validate biological targets of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against enzymes (e.g., proteases, kinases) using fluorogenic substrates. Measure IC values with dose-response curves.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to purified proteins.

- Cellular Assays : Use reporter gene systems (e.g., luciferase) to assess modulation of signaling pathways (e.g., ethylene biosynthesis, referencing cyclopropane analogs in plant physiology) .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs (e.g., cyclanilide vs. the target compound)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methylcarbamoyl vs. dichlorophenylcarbamoyl in cyclanilide) using computational docking (AutoDock) and free-energy perturbation (FEP) calculations.

- Experimental Validation : Test analogs under standardized conditions (e.g., fixed pH, temperature) to isolate substituent contributions. Use Bradford assay ( ) to normalize protein concentrations in enzyme studies .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclopropanation to control stereochemistry .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in enzymatic inhibition data between in vitro and cell-based assays?

- Methodological Answer :

- Membrane Permeability Testing : Use Caco-2 cell monolayers to assess compound permeability (P) and adjust for intracellular bioavailability.

- Metabolite Profiling : LC-MS/MS identifies active metabolites in cell lysates that may contribute to observed activity .

Q. What computational tools are recommended for predicting the reactivity of the cyclopropane ring in derivatization reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate ring strain energy (e.g., B3LYP/6-31G*) and transition states for ring-opening reactions.

- Molecular Dynamics (MD) : Simulate solvation effects on ring stability in polar solvents (e.g., water, DMSO) .

Tables

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Comparison of Bioactivity Between Target Compound and Cyclanilide

| Compound | IC (Enzyme X) | logP | Key Structural Difference |

|---|---|---|---|

| This compound | 12 µM | 0.9 | Methylcarbamoyl substituent |

| Cyclanilide ( ) | 0.8 µM | 2.7 | 2,4-Dichlorophenylcarbamoyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.